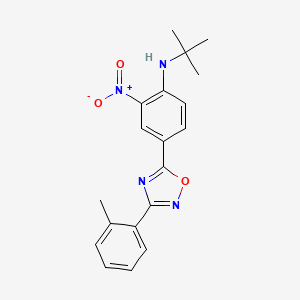
N-(tert-butyl)-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 383.47 g/mol. This compound is commonly referred to as TBO-NO2 and is known for its ability to act as a fluorescent probe in biological systems.
Mecanismo De Acción
The mechanism of action of TBO-NO2 involves the selective reaction of NO with the nitro group of the compound to form a fluorescent product. This reaction is specific to NO and does not occur with other ROS. The reaction of TBO-NO2 with NO results in a significant increase in fluorescence intensity, which can be measured using various spectroscopic techniques.
Biochemical and Physiological Effects:
TBO-NO2 has been shown to have minimal cytotoxicity and does not affect the viability of cells at concentrations used in experiments. It has been used to study the role of NO in various physiological processes such as vasodilation, neurotransmission, and immune response. TBO-NO2 has also been used to study the effects of NO in pathological conditions such as cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBO-NO2 has several advantages over other fluorescent probes for the detection of NO. It has a high selectivity for NO and does not react with other ROS, which reduces the chances of false-positive results. TBO-NO2 has a high sensitivity and can detect NO at low concentrations. However, TBO-NO2 has some limitations, such as its limited stability in aqueous solutions and its sensitivity to pH changes.
Direcciones Futuras
TBO-NO2 has several potential future directions in scientific research. It can be used to study the role of NO in various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. TBO-NO2 can also be used to study the effects of NO on various cellular processes such as apoptosis, autophagy, and DNA damage. The development of new fluorescent probes based on TBO-NO2 can also be explored to improve its stability and sensitivity in aqueous solutions.
Métodos De Síntesis
The synthesis of TBO-NO2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of o-toluidine with chloroacetyl chloride to form N-(o-tolyl)glycine chloromethyl ester. This intermediate is then reacted with hydrazine hydrate to form N-(o-tolyl)glycine hydrazide. The final step involves the reaction of N-(o-tolyl)glycine hydrazide with tert-butyl nitrite and 4-nitroaniline to form TBO-NO2.
Aplicaciones Científicas De Investigación
TBO-NO2 has been widely used in scientific research as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in various physiological and pathological processes. TBO-NO2 can selectively detect NO in the presence of other reactive oxygen species (ROS) and has been used to study the role of NO in various biological systems such as cardiovascular, neuronal, and immune systems.
Propiedades
IUPAC Name |
N-tert-butyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-7-5-6-8-14(12)17-20-18(26-22-17)13-9-10-15(21-19(2,3)4)16(11-13)23(24)25/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCWYHWECGISMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)
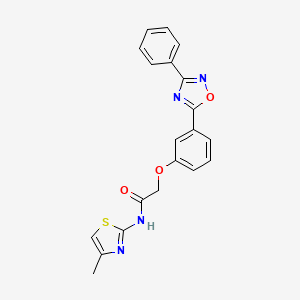

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)

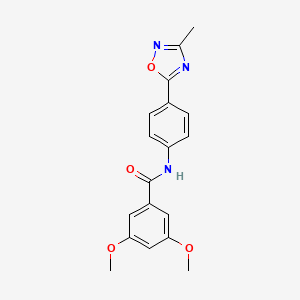
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)

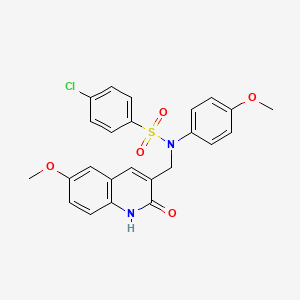
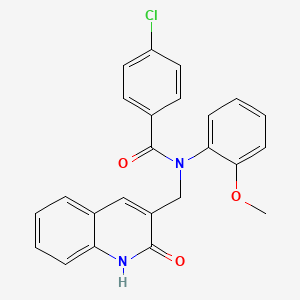
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)